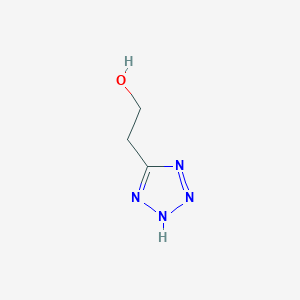

2-(2H-tetrazol-5-yl)ethanol

Overview

Description

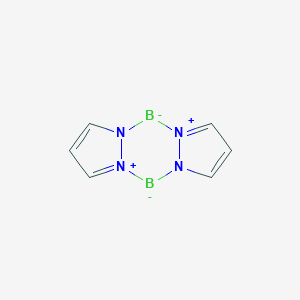

2-(2H-tetrazol-5-yl)ethanol is a compound that features a tetrazole ring, a five-membered ring consisting of four nitrogen atoms and one carbon atom, with a substituent of an ethanol group. The interest in such compounds is due to their potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its resemblance to the carboxylate group, which allows it to act as a bioisostere in drug design .

Synthesis Analysis

The synthesis of tetrazole derivatives can be achieved through various methods. For instance, the preparation of 2-(1H-tetrazol-1-yl)thiazole, a related compound, involves heterocyclization of 2-aminothiazole with triethyl orthoformate and sodium azide . Although the synthesis of this compound is not directly described in the provided papers, similar synthetic strategies could be applied, such as the use of ethanol as a solvent or reactant to introduce the ethanol group into the tetrazole ring.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives can be complex, with multiple tautomeric forms and conformers. For example, 1-(tetrazol-5-yl)ethanol exists as a mixture of 12 conformers in the gas phase, which simplifies to just a few forms upon cooling in an argon matrix. The most stable forms of these tautomers exhibit different types of intramolecular hydrogen bonds, which are crucial for their stability and reactivity .

Chemical Reactions Analysis

Tetrazole derivatives can undergo various chemical reactions, including complexation with metals and photodecomposition. For example, 2-(1H-tetrazol-1-yl)thiazole reacts with copper(II) chloride in ethanol to form a mixture of complexes, one of which involves a tetrazole ring-opening reaction followed by the addition of ethanol . Similarly, 1-(tetrazol-5-yl)ethanol undergoes tautomer selective photochemistry upon UV irradiation, leading to the decomposition of the 2H tautomer .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For instance, the crystal structure of 2,3,5-triphenyl-2H-tetrazol-3-ium bromide ethanol monosolvate shows that the tetrazole ring forms dihedral angles with attached phenyl rings, and the crystal packing is stabilized by intermolecular hydrogen bonds . These structural details can affect properties such as solubility, melting point, and reactivity.

Scientific Research Applications

Molecular Structure and Photochemistry

2-(2H-tetrazol-5-yl)ethanol has been studied for its unique molecular structure and photochemistry. In one study, the molecular structure and photochemistry of 1-(tetrazol-5-yl)ethanol were explored through matrix isolation FTIR and theoretical DFT/B3LYP/6-311++G(d,p) study. The compound exists as a mixture of conformers in the gas phase, and interestingly, it demonstrates tautomer selective photochemistry upon UV irradiation, with the 2H tautomer undergoing unimolecular decomposition while the 1H-tautomer remains photostable (Ismael et al., 2010).

Coordination Chemistry

This compound plays a role in coordination chemistry. For example, 2-(1H-Tetrazol-1-yl)thiazole (a related compound) was observed to react with copper(II) chloride in ethanol, leading to complex formations. This study demonstrates the compound's potential in synthesizing various metal-organic frameworks and coordination compounds (Voitekhovich et al., 2019).

Biological Activities

The compound's derivatives have been investigated for their biological activities. For instance, copper(II) complexes with ligands derived from 2-(1H-Tetrazol-5-yl)pyridine showed significant DNA binding and cleavage activities, alongside notable in vitro anticancer activities against human breast adenocarcinoma cells. This suggests potential applications in the development of new therapeutic agents (Mustafa et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Tetrazole derivatives have been known to interact with various biological targets such asVascular Adhesion Protein-1 (VAP-1) . VAP-1 is an enzyme that degrades primary amines to aldehydes, forming hydrogen peroxide and ammonia .

Mode of Action

It’s worth noting that tetrazole derivatives can act assubstrate inhibitors . They can be converted to an aldehyde derivative, but this reaction proceeds much more slowly than that of the substrate used in the assay, thus blocking its conversion .

Biochemical Pathways

The interaction of tetrazole derivatives with vap-1 suggests potential involvement inamine degradation pathways .

Pharmacokinetics

The compound has amolecular weight of 114.11 , which could influence its bioavailability and distribution.

Result of Action

Some tetrazole derivatives have showncytotoxic activity against certain cell lines .

Action Environment

The action of 2-(2H-tetrazol-5-yl)ethanol can be influenced by various environmental factors. For instance, the compound has a boiling point of 359.9°C , suggesting that it is stable under normal physiological conditions.

Biochemical Analysis

Biochemical Properties

Tetrazoles, the class of compounds to which 2-(2H-tetrazol-5-yl)ethanol belongs, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are nitrogen-rich heterocycles possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Molecular Mechanism

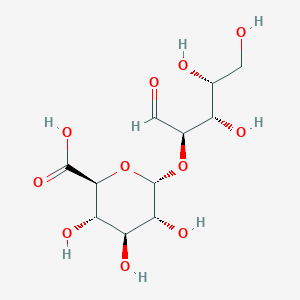

Tetrazoles are known to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . Both tetrazole tautomers may serve as substrates for N-glucuronidation .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 359.9°C at 760 mmHg , suggesting that it is stable at high temperatures.

Metabolic Pathways

Tetrazoles are known to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids .

properties

IUPAC Name |

2-(2H-tetrazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c8-2-1-3-4-6-7-5-3/h8H,1-2H2,(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKDTPAQOXWHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301236 | |

| Record name | 2h-tetrazole-5-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17587-08-5 | |

| Record name | 17587-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2h-tetrazole-5-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B96843.png)

![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)